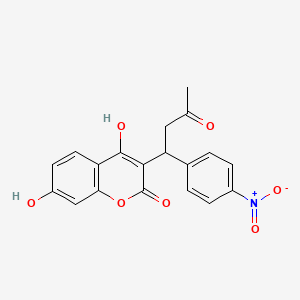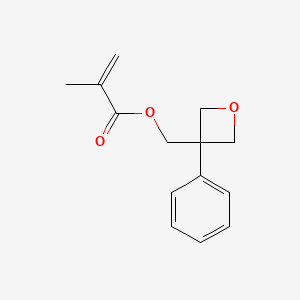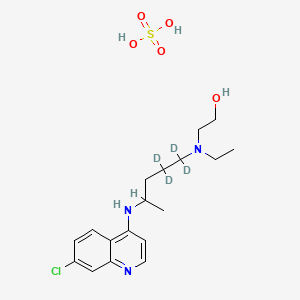
Hydroxychloroquine-d4 Sulfate
Vue d'ensemble
Description
Hydroxychloroquine-d4 Sulfate belongs to a group of medicines known as antimalarials . It is used for the treatment of acute and chronic rheumatoid arthritis in adults, systemic lupus erythematosus, and chronic discoid lupus erythematosus . It is also used as an internal standard for the quantification of hydroxychloroquine .
Synthesis Analysis
A highly efficient continuous synthesis of Hydroxychloroquine has been reported. Key improvements in the new process include the elimination of protecting groups with an overall yield improvement of 52% over the current commercial process . Synthetic strategies for the industrial and academic synthesis of Hydroxychloroquine and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been reviewed .
Molecular Structure Analysis
The formal name of Hydroxychloroquine-d4 Sulfate is 2- [ [4- [ (7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol-1,1,2,2-d4, monosulfate. Its molecular formula is C18H22D4ClN3O • H2SO4 and it has a formula weight of 438.0 .
Physical And Chemical Properties Analysis
Hydroxychloroquine-d4 Sulfate is a powder . It has a solubility of 100 mM in water .
Applications De Recherche Scientifique
Risk of Toxic Retinopathy : Hydroxychloroquine sulfate is widely used for long-term treatment of autoimmune conditions but can cause irreversible toxic retinopathy. The risk is higher with long-term use and higher dosages. Real body weight better predicts risk than ideal body weight (Melles & Marmor, 2014).
Use in COVID-19 Treatment : Hydroxychloroquine sulfate has been used for the treatment of COVID-19. A study evaluated its in vitro dissolution profile at different biological pH conditions, highlighting its application in the pandemic context (Dongala et al., 2021).
Retinal Toxicity in Chronic Exposure : Chronic exposure to hydroxychloroquine is associated with severe retinal toxicity, which is a major concern for patients using it for systemic lupus erythematosus and rheumatoid arthritis (Geamănu Pancă et al., 2014).
Safety Profile Comparison : The safety profile of hydroxychloroquine sulfate has been compared with common medications like acetaminophen and ibuprofen, particularly in the context of COVID-19 treatment (Nguyen et al., 2020).
Efficacy in Rheumatoid Arthritis : Hydroxychloroquine sulfate's efficacy in treating rheumatoid arthritis was compared with Ayurvedic formulations, showing its effectiveness and safety in controlling active rheumatoid arthritis (Chopra et al., 2012).
In Vitro Antiviral Activity : The drug has shown in vitro antiviral activity against SARS-CoV-2, suggesting potential use in treating this infection. An optimized dosing design for severe acute respiratory syndrome coronavirus 2 has been proposed based on these findings (Yao et al., 2020).
Implications in Systemic Lupus Erythematosus : A study found that discontinuing hydroxychloroquine sulfate treatment in patients with stable systemic lupus erythematosus increased the risk of clinical flare-ups (Anonymous, 1991).
Cutaneous Adverse Reactions in Dermatomyositis : The medication's association with elevated risk of adverse cutaneous reactions in dermatomyositis patients and potential risk factors for such reactions have been studied (Wolstencroft, Casciola‐Rosen, & Fiorentino, 2018).
Color Vision Deficiencies : Its use in patients with color vision deficiencies has been explored, particularly in the context of its role as an antimalarial and anti-inflammatory agent (Cyert, 1992).
Analytical Method Development : Studies have focused on developing analytical methods for the determination of hydroxychloroquine sulfate, including a study on one-step derivatization and dispersive liquid-liquid microextraction for sensitive and accurate determination using GC-MS (Bodur et al., 2021).
Safety And Hazards
Orientations Futures
The repurposing of Hydroxychloroquine is currently being examined for neurological diseases such as neurosarcoidosis, chronic lymphocytic inflammation with pontine perivascular enhancement responsive to corticosteroids, and primary progressive multiple sclerosis . There is insufficient evidence about the efficacy and safety of Hydroxychloroquine in COVID-19 .
Propriétés
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i4D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-LINVOLBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N(CC)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675926 | |
| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxychloroquine-d4 Sulfate | |
CAS RN |
1216432-56-2 | |
| Record name | Sulfuric acid--2-[{4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}(ethyl)amino]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




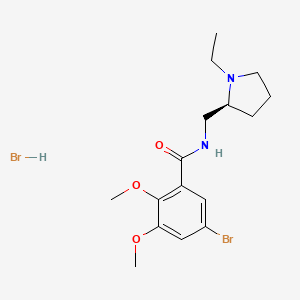
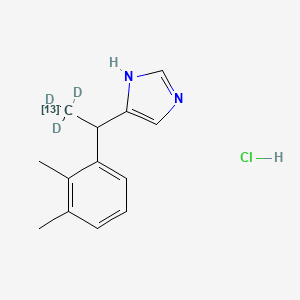
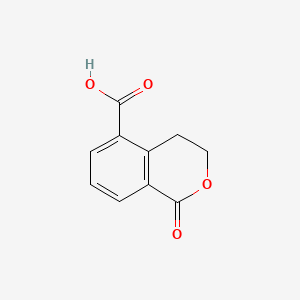
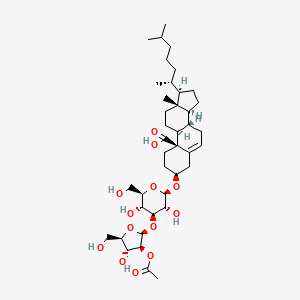
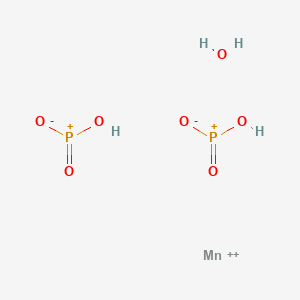
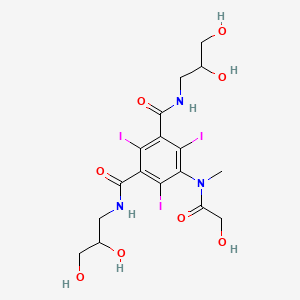
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)
![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)
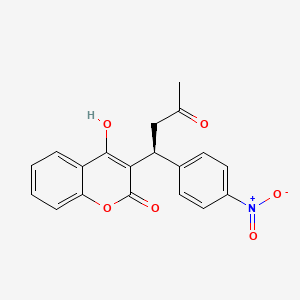
![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)
